molecular formula C16H14BrN3O2S B2656946 ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate CAS No. 1243024-89-6

ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate

Cat. No.: B2656946
CAS No.: 1243024-89-6
M. Wt: 392.27
InChI Key: JZMIESIHPBGGLM-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-bromophenyl group at position 2 and a sulfanyl acetate ester at position 2. This compound is synthesized via alkylation of intermediate thiol-containing heterocycles with ethyl chloroacetate under basic conditions . Its structural complexity and functional diversity make it a candidate for pharmaceutical research, particularly in oncology and antimicrobial applications.

Properties

IUPAC Name

ethyl 2-[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S/c1-2-22-15(21)10-23-16-14-9-13(19-20(14)8-7-18-16)11-3-5-12(17)6-4-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMIESIHPBGGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate typically involves a multi-step process

    Formation of Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a hydrazine derivative and a diketone can yield the pyrazolo[1,5-a]pyrazine core.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl group is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Formation of Ethyl Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrazine derivatives, including ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate, as anticancer agents. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, particularly through mechanisms involving kinase inhibition.

  • Case Study : A derivative of pyrazolo[1,5-a]pyrimidine demonstrated dual inhibition against CDK2 and TRKA kinases with IC50 values comparable to established inhibitors, suggesting that similar pyrazolo compounds may also exhibit potent anticancer properties .

Enzyme Inhibition

The compound may also possess enzyme inhibitory properties. Pyrazolo derivatives have been shown to inhibit enzymes involved in critical biological pathways. This suggests that this compound could be explored for its ability to modulate enzymatic activity related to diseases such as cancer and neurodegenerative disorders.

  • Research Findings : Functionalization of pyrazolo derivatives has been linked to enhanced enzyme inhibition and anticancer activity .

Photophysical Properties

The unique structure of this compound may also impart interesting photophysical properties. Pyrazolo compounds have been researched for their potential use as fluorophores in optical applications.

  • Applications : These compounds can serve as biomarkers in biological imaging due to their fluorescence properties . The ability to track cellular processes using fluorescent tags is valuable in cancer research and drug development.

Mechanism of Action

The mechanism of action of ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrazolo[1,5-a]pyrazine core play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Compound Core Structure Substituents Biological Activity Key Findings Reference
Ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate Pyrazolo[1,5-a]pyrazine 4-Bromophenyl (position 2); sulfanyl acetate ester (position 4) Not explicitly reported, but structurally similar to antitumor agents. Enhanced lipophilicity due to bromophenyl; ester group improves synthetic versatility.
Ethyl {[2-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl]sulfanyl}acetate (7a) Pyrido-pyrazolo[1,5-a]pyrimidine Trifluoromethyl (position 2); sulfanyl acetate ester (position 4) Anticancer (in vitro) Trifluoromethyl group enhances metabolic stability and electron-withdrawing effects.
2-(4-Bromophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine (III) Cyclopenta-pyrazolo[1,5-a]pyrimidine 4-Bromophenyl (position 2); methyl (position 5) Structural studies only. Bromophenyl induces distinct ring puckering; planar conformation aids crystal packing.
4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one Pyrazole Bromo (position 4); trifluoromethylphenyl (position 2) Not reported, but halogenation suggests potential bioactivity. Synergistic effects of Br (lipophilicity) and CF₃ (electron withdrawal).
(S)-6-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-fluoro-4-nitrobenzamido)hexanoic acid ([18F]5) Pyrazolo[1,5-a]pyrimidine Cyano, methyl, hexanoic acid chain Tumor imaging (PET) Carboxyl group improves clearance rates; lower tumor retention compared to ester analogs.

Structural and Functional Insights

Core Heterocycles: Pyrazolo[1,5-a]pyrazine (target compound) vs. pyrazolo[1,5-a]pyrimidine (): Pyrimidine cores (N-rich) enhance hydrogen bonding, while pyrazine cores (fewer N atoms) may favor π-stacking .

Substituent Effects :

  • 4-Bromophenyl : Common in the target compound and . Bromine’s hydrophobicity and van der Waals interactions enhance membrane permeability and target binding .
  • Ester vs. Carboxyl Groups : Esters (e.g., target compound) exhibit higher cell permeability than carboxylic acids ([18F]5 in ), but carboxylates show faster systemic clearance .

Anticancer Activity: Pyrazolo[1,5-a]pyrimidine derivatives () with cyano or arylidene groups demonstrate IC₅₀ values as low as 3.25 µM against MCF-7 cells. The target compound’s sulfanyl acetate group may similarly disrupt cancer cell cycles via kinase inhibition .

Synthetic Accessibility :

  • The target compound’s synthesis () involves straightforward alkylation, whereas trifluoromethyl derivatives () require costly fluorination reagents .

Key Research Findings

  • Biodistribution : Ester-containing analogs (e.g., [18F]3 in ) show prolonged tumor retention compared to carboxylates, suggesting the target compound’s ester group may optimize pharmacokinetics .
  • Crystallography : Bromophenyl-substituted cyclopenta-pyrazolo[1,5-a]pyrimidines () exhibit planar conformations, which could enhance DNA intercalation if replicated in the target compound .
  • Antimicrobial Potential: Sulfanyl-linked derivatives (e.g., ) inhibit fungal pathogens, implying the target compound’s thioether bridge may confer similar activity .

Biological Activity

Ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following structural formula:

C12H12BrN3O2S\text{C}_{12}\text{H}_{12}\text{BrN}_3\text{O}_2\text{S}

Key Features:

  • Molecular Weight : 318.20 g/mol
  • Functional Groups : Contains a pyrazolo[1,5-a]pyrazine core, a bromophenyl moiety, and an ethyl acetate group.

Antitumor Activity

Research has indicated that pyrazolo derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Pyrazole Derivatives in Cancer Treatment

A study evaluated a series of pyrazole derivatives for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could be leveraged in therapeutic applications .

Anti-inflammatory and Antibacterial Properties

Pyrazolo derivatives are also recognized for their anti-inflammatory and antibacterial activities. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazolo framework can lead to enhanced biological efficacy.

Table 1: Summary of Biological Activities of Pyrazolo Derivatives

Activity TypeCompound ExampleEffectiveness
AntitumorEthyl 2-{[2-(4-bromophenyl)...}Significant cytotoxicity
Anti-inflammatoryVarious pyrazole derivativesModerate inhibition of IL-6
AntibacterialIsoxazole pyrazole carboxamidesNotable antibacterial activity

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation.
  • Modulation of Signaling Pathways : Interaction with specific receptors can alter signaling cascades that regulate cell growth and apoptosis .

Recent Studies

Recent literature highlights the ongoing exploration of pyrazolo compounds in drug discovery. For instance, a review focused on the SAR of pyrazole derivatives emphasized their role as potent inhibitors against various targets including BRAF(V600E) and EGFR .

In Vitro and In Vivo Studies

In vitro studies have demonstrated the effectiveness of certain pyrazolo derivatives against resistant strains of cancer cells. In vivo studies further support these findings, showcasing reduced tumor growth in animal models treated with these compounds .

Q & A

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT or Mosmann’s colorimetric assay ) to evaluate antiproliferative activity against cancer cell lines. For antimicrobial activity, follow protocols for pyrazolo[1,5-a]pyrimidine analogs, testing against Gram-positive/negative bacteria and fungi at concentrations of 1–100 µM . Dose-response curves (IC₅₀) and selectivity indices (normal vs. cancerous cells) should be reported.

Advanced Research Questions

Q. How do substituents on the pyrazolo[1,5-a]pyrazine core influence bioactivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogen, methoxy, or methyl groups). Compare IC₅₀ values in biological assays (e.g., anticancer or kinase inhibition). For example:
Substituent PositionGroupIC₅₀ (Cancer Cells)Target Selectivity
2-positionBr8.2 µMVEGF/BMP pathways
4-positionCl12.5 µMModerate selectivity
Data from related pyrazolo[1,5-a]pyrimidines suggest bromine enhances potency due to hydrophobic interactions .

Q. What mechanistic insights explain contradictory cytotoxicity data across cell lines?

  • Methodological Answer : Address discrepancies via target profiling (kinase inhibition assays) and apoptosis pathway analysis (e.g., caspase-3/7 activation). For example, pyrazolo[1,5-a]pyrazine analogs targeting VEGF showed IC₅₀ < 100 nM in HUVEC cells but weaker activity in solid tumors due to efflux pumps . Use siRNA knockdown or chemical inhibitors (e.g., verapamil for P-gp) to validate resistance mechanisms.

Q. How can computational methods guide the optimization of this compound’s pharmacokinetics?

  • Methodological Answer : Apply molecular docking (AutoDock Vina) to model interactions with targets like VEGFR2 or BMPR. For ADMET prediction, use SwissADME or pkCSM to assess logP (<3.5), aqueous solubility (>50 µM), and CYP450 inhibition risk. Prioritize derivatives with low hepatotoxicity (e.g., Ames test negative) and high BBB permeability if CNS activity is desired .

Q. What crystallographic data support conformational stability in drug design?

  • Methodological Answer : Analyze XRD data (e.g., a = 7.17 Å, b = 10.70 Å, c = 13.92 Å for triclinic systems) to confirm planarity of the pyrazolo[1,5-a]pyrazine ring. Hydrogen bonding (N–H⋯O) and π-π stacking (4-bromophenyl group) contribute to stability, as seen in analogs with similar lattice parameters . Use Mercury Software to calculate torsion angles (<10° deviation) for scaffold rigidity.

Data Contradiction Analysis

Q. Why do some analogs show high in vitro activity but poor in vivo efficacy?

  • Methodological Answer : Investigate metabolic stability (microsomal assays) and plasma protein binding (equilibrium dialysis). For instance, ester groups (e.g., ethyl acetate) may hydrolyze rapidly in vivo, reducing bioavailability. Modify the ester to a carboxamide or use prodrug strategies to enhance half-life .

Q. How to resolve discrepancies between computational predictions and experimental binding affinities?

  • Methodological Answer : Re-evaluate docking parameters (e.g., protonation states, solvation effects) and validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For pyrazolo[1,5-a]pyrazines, flexible side chains (e.g., sulfanylacetate) may adopt multiple conformations not captured in rigid docking .

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